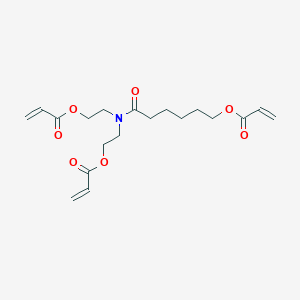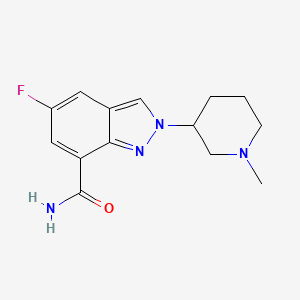
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step typically involves amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The fluorine atom can be involved in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.
科学的研究の応用
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and mechanisms.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2H-Indazole-7-carboxamide derivatives: These compounds share the indazole core and carboxamide group but may differ in other substituents.
Fluorinated indazoles: Compounds with a fluorine atom on the indazole ring.
Piperidine-containing indazoles: Compounds with a piperidine moiety attached to the indazole ring.
Uniqueness
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide is unique due to the specific combination of the fluorine atom, piperidine moiety, and carboxamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C14H17FN4O |
|---|---|
分子量 |
276.31 g/mol |
IUPAC名 |
5-fluoro-2-(1-methylpiperidin-3-yl)indazole-7-carboxamide |
InChI |
InChI=1S/C14H17FN4O/c1-18-4-2-3-11(8-18)19-7-9-5-10(15)6-12(14(16)20)13(9)17-19/h5-7,11H,2-4,8H2,1H3,(H2,16,20) |
InChIキー |
MERFKGXARLTHIL-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


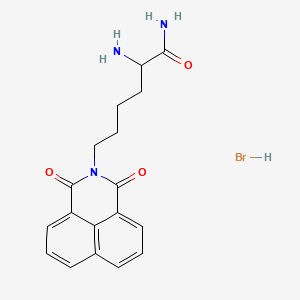
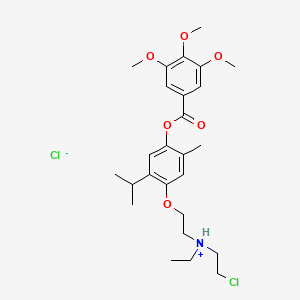
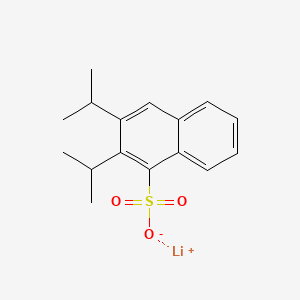
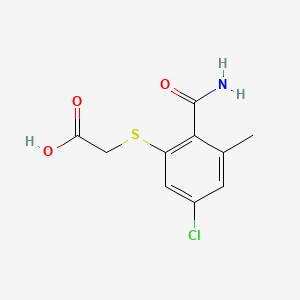


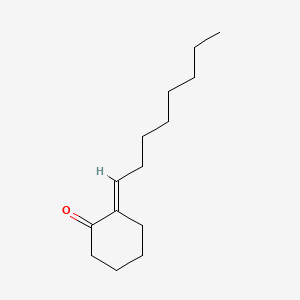
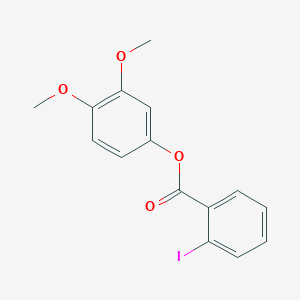
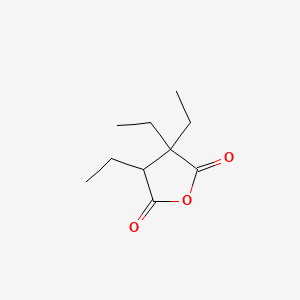
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

